Anguinomycin D

pRB tumor suppressor selective cytotoxicity HPV E7 oncoprotein

Anguinomycin D (Ang-D) is a polyketide natural product belonging to the leptomycin-anguinomycin family, isolated from Streptomyces sp. and characterized by a C32H48O4 scaffold (MW 496.7 Da) with a signature α,β-unsaturated δ-lactone pharmacophore.

Molecular Formula C32H48O4
Molecular Weight 496.7 g/mol
Cat. No. B1241359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnguinomycin D
Synonymsanguinomycin D
Molecular FormulaC32H48O4
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC)C)O)C)C=CC1CC=CC(=O)O1
InChIInChI=1S/C32H48O4/c1-9-22(3)19-25(6)31(34)27(8)32(35)26(7)20-23(4)13-11-14-24(5)21-28(10-2)17-18-29-15-12-16-30(33)36-29/h9,11-13,16-18,20-21,24-27,29,31,34H,10,14-15,19H2,1-8H3/b13-11+,18-17+,22-9+,23-20+,28-21-
InChIKeySZXKSXNBIHAJNK-VFYJIWPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anguinomycin D for CRM1/XPO1 Nuclear Export Inhibition Research: Compound Profile and Sourcing Considerations


Anguinomycin D (Ang-D) is a polyketide natural product belonging to the leptomycin-anguinomycin family, isolated from Streptomyces sp. and characterized by a C32H48O4 scaffold (MW 496.7 Da) with a signature α,β-unsaturated δ-lactone pharmacophore [1]. It functions as a covalent inhibitor of the nuclear export receptor CRM1 (Exportin-1/XPO1), blocking CRM1-mediated nucleocytoplasmic protein transport—a mechanism implicated in cancer pathogenesis—at concentrations exceeding 10 nM [2]. The compound's absolute configuration (5R,10R,16R,18S,19R,20S) was established through total synthesis, and its biological profile includes the distinctive ability to induce differential cell fates in transformed versus normal cells: cell death in pRB-inactivated transformed cells versus G1-phase growth arrest in normal counterparts [1][3].

Why Anguinomycin D Cannot Be Interchanged with Leptomycin B or Other In-Class CRM1 Inhibitors for Procurement Decisions


Generic substitution among CRM1-targeting leptomycin-family members is unsupported by the available evidence because structurally minor modifications produce functionally divergent outcomes. Leptomycin B (LMB), the prototypical family member, was withdrawn from clinical development due to severe dose-limiting toxicities including anorexia and malaise [1]. In contrast, Ang-D's extended polyketide tail—absent in truncated analogs like SB640—modulates both target engagement geometry and off-target liability profiles in a quantifiable manner: the full-length Ang-D molecule displays higher predicted DNA synthesis inhibitory activity (Pa = 0.7 vs. 0.4) and greater cytotoxic propensity (Pa = 0.716 vs. 0.587) compared to its synthetic fragment SB640, while the truncated analog achieves deeper burial at the CRM1 NES-binding groove and more pronounced structural inactivation of the target [2]. These differences translate into experimentally distinguishable cellular outcomes that preclude simple one-for-one replacement in research protocols.

Anguinomycin D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Transformed-Selective Cytotoxicity: Anguinomycin D Induces Cell Death in pRB-Inactivated Cells While Sparing Normal Cells via G1 Arrest

Anguinomycin D exhibits a qualitative differential response between normal and transformed cells that is a defining feature of its therapeutic window. In the Hayakawa et al. screening system, both Ang-C and Ang-D induced cell death selectively in transformed RG-E7-6f and RG-E6E7-3d cells (rat glia immortalized with HPV16 E7, inactivating pRB), while treatment of normal 3Y1 rat fibroblasts resulted exclusively in G1-phase growth arrest without cell death [1]. This functional divergence—cytotoxicity vs. cytostasis—is not uniformly observed across all CRM1 inhibitors and represents a selection-relevant characteristic distinct from Leptomycin B, which showed unacceptable toxicity to normal cells in clinical evaluation [2].

pRB tumor suppressor selective cytotoxicity HPV E7 oncoprotein

In Silico Off-Target Prediction: Anguinomycin D Exhibits Quantitatively Higher Propensity for DNA Synthesis Inhibition and Cytotoxicity Compared to Synthetic Fragment SB640

Using the PASS (Prediction of Activity Spectra for Substances) in silico tool, Munsamy and Soliman computationally compared the off-target interaction spectra of Ang-D and its truncated synthetic analog SB640. Ang-D demonstrated significantly higher predicted probability of activity (Pa) for several undesirable off-target effects: DNA synthesis inhibition (Ang-D Pa = 0.7, Pi = 0.01 vs. SB640 Pa = 0.4, Pi = 0.03), RNA synthesis inhibition (Ang-D Pa = 0.6, Pi = 0.002 vs. SB640 Pa = 0.5, Pi = 0.01), and general cytotoxicity (Ang-D Pa = 0.716, Pi = 0.006 vs. SB640 Pa = 0.587, Pi = 0.014) [1]. These quantitative differences arise from the presence of Ang-D's full-length polyketide chain, which is entirely absent in SB640.

PASS prediction off-target profiling structural reduction

Target Engagement Geometry: Anguinomycin D's Polyketide Tail Constrains CRM1 Burial Depth, Resulting in Weaker Structural Inactivation Compared to SB640

Molecular dynamics simulations by Munsamy and Soliman revealed that the long polyketide chain of Ang-D physically constrains its burial within the hydrophobic Nuclear Export Signal (NES) binding groove of CRM1, preventing optimal and proximal positioning toward crucial conserved active-site residues (Leu 536, Thr 575, Val 576, Lys 579). In contrast, the reduced size of SB640 allowed 'deep access' at the NES binding groove, enabling more favorable positioning [1]. As a direct functional consequence, structural inactivation (rigidity) of CRM1 upon ligand binding was more pronounced when bound by SB640 compared to Ang-D [1]. This differential binding geometry has implications for both inhibitor potency and the nature of CRM1 inhibition achieved.

CRM1 NES-binding groove molecular dynamics target engagement

Potency Contextualization: Anguinomycin D CRM1 Inhibition Threshold Relative to the Anguinomycin-Leptomycin Pharmacophore Landscape

Bonazzi et al. established through total synthesis and biological evaluation that both Ang-C and Ang-D inhibit CRM1-mediated nuclear protein export, achieving shutdown at concentrations above 10 nM, as demonstrated by Rio2 kinase immunostaining in HeLa cells [1]. Importantly, a simplified α,β-unsaturated lactone analog (compound 4) with a truncated polyketide chain retained most biological activity (inhibition threshold above 25 nM) [1]. This demonstrates that while the full polyketide scaffold of Ang-D contributes to target potency (~2.5-fold lower threshold concentration vs. the truncated analog), the core pharmacophore resides in the electrophilic lactone moiety, and the polyketide tail functions primarily as a modulator of binding geometry and off-target interactions rather than as an essential potency determinant [2].

CRM1 inhibition nucleocytoplasmic transport structure-activity relationship

Anguinomycin D Application Scenarios: Where Full-Length Polyketide CRM1 Inhibitor Selection Is Evidence-Supported


Natural Product Reference Standard for CRM1 Inhibitor Structure-Activity Relationship (SAR) Studies

Ang-D serves as the full-length polyketide reference point in SAR campaigns exploring the contribution of the extended carbon chain to CRM1 binding, off-target liability, and cellular selectivity. Its well-defined total synthesis route (Negishi stereoinversion cross-coupling, Jacobsen Cr(III)-catalyzed Hetero Diels-Alder reaction, Evans syn-aldol chemistry, and B-alkyl Suzuki-Miyaura cross-coupling [1]) makes it accessible in stereochemically pure form. In SAR panels, Ang-D provides the upper-bound scaffold from which progressive truncation analogs (e.g., SB640, lactone analog 4) can be systematically compared to dissect pharmacophore contributions.

Investigating Polyketide Tail-Dependent Off-Target Interactions in Nuclear Export Inhibition

As computationally established by Munsamy and Soliman, Ang-D's polyketide tail is quantitatively associated with elevated predicted off-target activities including DNA synthesis inhibition (Pa = 0.7), RNA synthesis inhibition (Pa = 0.6), and cytotoxicity (Pa = 0.716) relative to the tailless SB640 analog [1]. Researchers specifically studying how natural product structural complexity contributes to polypharmacology and off-target binding can use Ang-D versus SB640 as a defined comparator pair within a single experimental system, where the only structural variable is the presence or absence of the polyketide chain.

pRB-Dependent Selective Cytotoxicity Screening in Transformed vs. Normal Cell Models

Ang-D's unique differential activity profile—cell death induction selectively in pRB-inactivated transformed cells (RG-E7-6f, RG-E6E7-3d) while inducing reversible G1 arrest in normal 3Y1 fibroblasts [1]—makes it a mechanistically valuable tool compound for studies interrogating pRB pathway dependencies in cancer cell survival. This property, documented in the original isolation paper by Hayakawa et al., allows Ang-D to serve as a positive control or chemical probe in functional genomics screens where pRB status is the experimental variable, a feature not shared by the clinically failed Leptomycin B or the more potent but less polyketide-rich SB640.

Computational Docking and Molecular Dynamics Template for CRM1-Ligand Co-Complex Modeling

The CRM1-bound Ang-D complex, modeled from the PDB 4HAV template (Anguinomycin A-CRM1 co-crystal structure), provides a validated starting point for in silico studies of CRM1-inhibitor interactions featuring full-length natural product scaffolds [1]. The differential binding geometry observed between Ang-D (constrained by polyketide tail, limited burial) and SB640 (deep NES groove access, stronger CRM1 rigidification) makes Ang-D the appropriate reference compound when the computational goal is to model steric constraints imposed by extended natural product ligands on the CRM1 export receptor.

Quote Request

Request a Quote for Anguinomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.